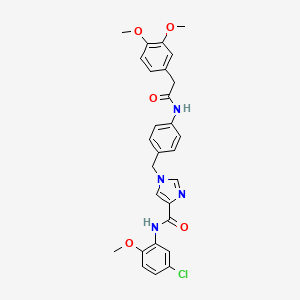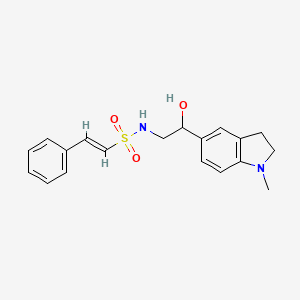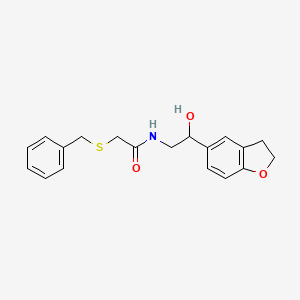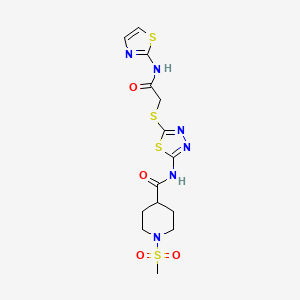![molecular formula C16H21NO6 B2542687 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid CAS No. 2248293-20-9](/img/structure/B2542687.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a derivative of phthalic acid, which has been widely used in the production of plastics, dyes, and pharmaceuticals. MPAA has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid is not fully understood but has been explored in various studies. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can alter gene expression patterns and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, such as the integrin αvβ3 receptor, which is overexpressed in cancer cells. This binding can facilitate targeted drug delivery and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, alteration of gene expression patterns, induction of apoptosis, and inhibition of cell proliferation. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, facilitating targeted drug delivery. In addition, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has several advantages for lab experiments, including its ability to inhibit HDAC activity, alter gene expression patterns, and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be used as a carrier for targeted drug delivery. However, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
将来の方向性
There are several future directions for the study of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, including exploring its potential applications in cancer therapy, understanding its mechanism of action, and developing new methods for its synthesis. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be studied for its potential applications in drug delivery and materials science. Further studies are needed to understand the safety and toxicity of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid and its potential side effects.
合成法
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can be synthesized using different methods, including the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid as a white crystalline solid with a melting point of 195-198°C. Other methods of synthesis include the use of N-(tert-butoxycarbonyl)-2-amino-2-methyl-1-propanol and phthalic acid chloride.
科学的研究の応用
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug delivery, and materials science. In cancer research, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a carrier for targeted drug delivery due to its ability to bind to specific receptors on cells. In materials science, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a monomer in the production of polymers with unique properties.
特性
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(17-15(22)23-16(2,3)4)7-10-5-6-11(13(18)19)12(8-10)14(20)21/h5-6,8-9H,7H2,1-4H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNULBZQJDJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2542609.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2542619.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)


![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)
